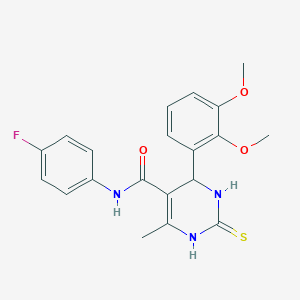
3,3'-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,3’-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one)” is a complex organic compound that features multiple pyridine rings and hydroxyl groups. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one)” would likely involve the following steps:
Formation of Pyridine Rings: The pyridine rings can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions, often using oxidizing agents.
Methylenebis Linkage Formation: The methylene bridge can be formed through a condensation reaction involving formaldehyde or other methylene donors.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The pyridine rings can be reduced to piperidine rings under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with pyridine rings are often used as ligands in coordination chemistry.
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes that interact with pyridine-containing substrates.
Antimicrobial Activity: Compounds with hydroxyl groups and pyridine rings are often screened for antimicrobial properties.
Medicine
Drug Development: Potential lead compounds for the development of new pharmaceuticals.
Diagnostics: Used in the development of diagnostic agents.
Industry
Material Science: Used in the synthesis of polymers and other advanced materials.
Agriculture: Potential use as agrochemicals.
Mécanisme D'action
The mechanism of action of “3,3’-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one)” would depend on its specific interactions with biological targets. Generally, compounds with pyridine rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl groups can form hydrogen bonds, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-methylenebis(4-hydroxy-6-methylpyridine): Lacks the pyridin-2-ylmethyl groups.
4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one: Contains only one pyridine ring.
Uniqueness
“3,3’-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one)” is unique due to its multiple pyridine rings and hydroxyl groups, which can lead to diverse chemical reactivity and potential biological activity.
Propriétés
IUPAC Name |
4-hydroxy-3-[[4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)pyridin-3-yl]methyl]-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-16-11-22(30)20(24(32)28(16)14-18-7-3-5-9-26-18)13-21-23(31)12-17(2)29(25(21)33)15-19-8-4-6-10-27-19/h3-12,30-31H,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKUNLTXEPNWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)CC3=C(C=C(N(C3=O)CC4=CC=CC=N4)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-isobutyl-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604912.png)


![2-Chloro-1-[4-(2-methoxyphenyl)-7-methyl-1,4-diazepan-1-yl]ethanone](/img/structure/B2604918.png)

![(2E,NZ)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2604922.png)

![4-(2-Chlorophenyl)-2-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B2604927.png)


![3-(2,3-dihydro-1H-indole-1-carbonyl)-1-[(3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2604931.png)
![2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2604932.png)
